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Compound Name: Anticancer agent 114

Cat. No.: B15140658 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the blood-brain barrier (BBB) permeability

and preclinical profile of ORIC-114, a potent, orally bioavailable, and irreversible inhibitor of

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2

(HER2). Developed by ORIC Pharmaceuticals, ORIC-114 is specifically designed to target

exon 20 insertion mutations in these receptors, which are known oncogenic drivers in various

solid tumors, most notably non-small cell lung cancer (NSCLC). A critical feature of ORIC-114

is its ability to penetrate the central nervous system (CNS), offering a promising therapeutic

option for patients with brain metastases, a common and challenging complication of these

cancers.[1][2][3]

Executive Summary
ORIC-114 has demonstrated excellent brain penetrance in preclinical studies, a key

differentiator from other EGFR/HER2 inhibitors.[2] This is attributed to its carefully designed

physicochemical properties that allow it to effectively cross the blood-brain barrier. In preclinical

models, ORIC-114 achieves high unbound concentrations in the brain, leading to significant

antitumor activity in intracranial tumor models. Clinical trial data from the ongoing

NCT05315700 study have shown CNS activity at multiple dose levels, including a confirmed

complete CNS response in a patient with untreated brain metastases. This guide will detail the

quantitative data from preclinical studies, outline the experimental methodologies employed,

and visualize the key pathways and workflows.
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Mechanism of Action and Signaling Pathway
ORIC-114 is an irreversible small molecule inhibitor that targets activating mutations in EGFR

and HER2, particularly exon 20 insertion mutations. These mutations lead to constitutive

activation of the receptor tyrosine kinases, driving downstream signaling pathways that

promote cell proliferation, survival, and metastasis. By irreversibly binding to a cysteine residue

(C797) in the active site of the kinase domain, ORIC-114 blocks this aberrant signaling.
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Caption: ORIC-114 inhibits mutant EGFR/HER2, blocking downstream signaling pathways.
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Blood-Brain Barrier Permeability: Quantitative Data
The ability of ORIC-114 to cross the BBB has been quantified in several preclinical studies. Key

metrics include the unbound brain-to-plasma concentration ratio (Kp,uu) and in vitro efflux

assays using Madin-Darby canine kidney (MDCK) cells transfected with human efflux

transporters.

Parameter
Species/Syste
m

Value Comparator(s) Reference

Unbound Brain-

to-Plasma Ratio

(Kp,uu)

Mouse 0.5

Poziotinib &

BDTX-189:

Below

quantification

limits

Dog 1.5 -

MDR1 (P-gp)

Efflux Ratio

MDR1-MDCK

cells
4.0

Osimertinib:

13.4,

Mobocertinib:

3.4, Poziotinib:

0.7

BCRP Efflux

Ratio

BCRP-MDCK

cells
0.7

Osimertinib: 5.4,

Mobocertinib:

1.4, Poziotinib:

3.5

A low efflux ratio (<3) is predictive of better brain penetration.

Experimental Protocols
Detailed experimental protocols for the pivotal studies are summarized below based on publicly

available information.

In Vitro Efflux Assays
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These assays are crucial for determining if a compound is a substrate of key efflux transporters

at the BBB, such as P-glycoprotein (P-gp, encoded by the MDR1 gene) and Breast Cancer

Resistance Protein (BCRP).

Cell Lines: Madin-Darby canine kidney (MDCK) cells transfected with human MDR1 or

BCRP were utilized.

Methodology: The specific protocol for the trans-epithelial transport assay is not publicly

detailed. However, such assays typically involve seeding the cells on a semi-permeable

membrane in a transwell plate. The test compound (e.g., ORIC-114) is added to either the

apical (blood side) or basolateral (brain side) chamber. After a defined incubation period, the

concentration of the compound in both chambers is measured. The apparent permeability

coefficients (Papp) are calculated for the apical-to-basolateral (A-B) and basolateral-to-apical

(B-A) directions. The efflux ratio is then determined by dividing the B-A Papp by the A-B

Papp. A ratio significantly greater than 1 suggests active efflux.
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Caption: Generalized workflow for in vitro efflux ratio determination.

In Vivo Pharmacokinetic Studies
These studies determine the concentration of ORIC-114 in the plasma and brain tissue over

time to calculate the Kp,uu.

Animal Models: Mice and dogs were used in preclinical pharmacokinetic studies.
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Dosing: In mice, a single oral dose of 10 mg/kg was administered.

Sample Collection: Plasma and brain tissue were collected at specified time points post-dose

(e.g., 1 and 4 hours in mice).

Analysis: The total concentration of ORIC-114 in plasma and brain homogenate was

determined (likely by LC-MS/MS). The unbound fraction in plasma and brain tissue was

determined separately, likely via equilibrium dialysis. The Kp,uu is calculated as the ratio of

the unbound drug concentration in the brain to that in the plasma.

In Vivo Efficacy in Intracranial Tumor Models
To confirm that the brain penetration of ORIC-114 translates to antitumor activity in the CNS,

intracranial xenograft models were used.

Animal Model: Mice.

Cell Line: A luciferase-labeled PC-9 human NSCLC cell line, which harbors an EGFR del 19

mutation, was used.

Tumor Implantation: PC-9-luciferase cells were implanted intracranially.

Treatment: Once tumors were established, mice were treated with daily oral doses of ORIC-

114 (e.g., 1.5 mg/kg QD, 3 mg/kg QD, 1.5 mg/kg BID), vehicle, or comparator agents.

Efficacy Endpoint: Tumor growth was monitored via bioluminescence imaging, quantifying

the photon flux. Body weight was also monitored to assess tolerability.
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Caption: Workflow for assessing ORIC-114 efficacy in an intracranial NSCLC model.

Summary of Preclinical and Clinical CNS Activity
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In Vivo Efficacy: In an intracranial PC-9 model, daily oral administration of ORIC-114

significantly regressed established tumors and demonstrated greater efficacy than

comparator agents like TAK-788, which was commensurate with its superior brain exposure.

Robust tumor regressions were observed at doses of 1.5 mg/kg and 3 mg/kg daily.

Clinical Confirmation: The preclinical findings of CNS activity have been corroborated by

initial data from the Phase 1 portion of the NCT05315700 trial. This study enrolled heavily

pre-treated patients, a high percentage of whom had CNS metastases at baseline. The trial

reported CNS activity at multiple dose levels, including the first confirmed CNS complete

response by an EGFR exon 20 inhibitor in a patient with untreated brain metastases.

Conclusion
The preclinical data for ORIC-114 provide a strong rationale for its development as a treatment

for EGFR/HER2-mutated solid tumors, particularly for patients with or at high risk of developing

CNS metastases. The molecule was rationally designed to overcome the challenge of the

blood-brain barrier, a design that has been validated through quantitative in vitro and in vivo

studies. The demonstrated high unbound brain-to-plasma ratio and low interaction with key

efflux transporters translate into potent antitumor activity in intracranial tumor models. Early

clinical data further support the CNS activity of ORIC-114, positioning it as a potentially best-in-

class agent for this patient population with a high unmet medical need.
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To cite this document: BenchChem. [ORIC-114: A Technical Overview of Blood-Brain Barrier
Permeability and Preclinical Efficacy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15140658#oric-114-blood-brain-barrier-permeability-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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